Sexithiophene
Overview
Description
Synthesis Analysis
The synthesis of sexithiophene involves strategic methods to ensure the proper alignment and conjugation of the thiophene rings. Two notable approaches include the oxidative electrochemical coupling of terthiophenes, which leads to photochromic sexithiophenes, and the use of microwave-assisted synthesis for unsubstituted and modified alpha-quinque- and sexithiophenes, demonstrating the efficiency of modern synthetic techniques in producing high-quality sexithiophene derivatives with enhanced yields and purity (Areephong et al., 2009); (Melucci et al., 2004).
Molecular Structure Analysis
Sexithiophene molecules exhibit a quasi-planar all-trans configuration, with torsional angles between adjacent rings being minimal. This configuration contributes to the material's semiconducting properties by facilitating effective π-π stacking and charge transport. X-ray crystallography has revealed the precise arrangement of molecules, highlighting a common herringbone packing pattern that is typical for planar molecules. Such structural details are essential for understanding the material's electronic properties (Horowitz et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of sexithiophene is influenced by its conjugated system, allowing for various modifications and functionalizations. These chemical modifications can tailor the material's properties for specific applications. For example, sexithiophene derivatives have been synthesized with dialkyl substitutions, which affect the material's solubility and electronic properties, demonstrating the versatility of sexithiophene's chemical framework (Herrema et al., 1993).
Physical Properties Analysis
The physical properties of sexithiophene, such as solubility and thermal stability, are significantly influenced by its molecular structure and the nature of substitutions. For instance, the introduction of alkyl side chains enhances solubility, making the material more amenable to processing in organic electronic devices. The precise control over the molecular structure through synthesis and functionalization directly impacts the material's physical properties, such as melting points and solubility in organic solvents (Garnier et al., 1993).
Chemical Properties Analysis
The electronic and optical properties of sexithiophene are central to its applications in organic electronics. Studies on various sexithiophene derivatives have shown that these properties can be finely tuned by modifying the molecular structure. For example, end-capped sexithiophenes with electron-donating or -accepting groups can alter the material's bandgap, affecting its light absorption and emission characteristics. Such modifications enable the customization of sexithiophene for specific functions in electronic and photonic devices (Mason et al., 2005).
Scientific Research Applications
Crystal Polymorphism Predictability
- Research Focus : Investigating the predictability of crystal polymorphs using sexithiophene as a benchmark. This study explores the potential energy minima of crystalline materials, identifying thousands of distinct potential energy minima with diverse structural arrangements. It reveals that despite numerous competing minima, sexithiophene exhibits a small number of deep minima corresponding to known experimental polymorphs (Della Valle et al., 2008).
Growth and Characterization of Single Crystals
- Research Focus : Production and characterization of unsubstituted sexithiophene single crystals. This study details the molecule's quasi-planar all-trans configuration and herringbone packing, providing insights into the orientation and molecular alignment in single crystals (Horowitz et al., 1995).
Film Growth on Metal Surfaces
- Research Focus : Exploring the growth of α-sexithiophene films on metal surfaces, specifically Ag(111), using photoelectron emission microscopy. This study examines the alignment of molecules on the surface and the electronic properties of the metal/organic interface, highlighting the potential of sexithiophene in organic electronics (Wagner et al., 2015).
Photochromic Molecular Wires
- Research Focus : Development of photochromic sexithiophenes as molecular wires. The study demonstrates how combining dithienylethene units with sexithiophene can achieve photochemical tuning of conjugation in a molecular wire (Areephong et al., 2009).
Organic Semiconductor Engineering
- Research Focus : Investigating the self-assembly properties in conjugated thiophene oligomers, including sexithiophene. The research focuses on the correlation between charge transport and structural properties, emphasizing molecular organization and ordering (Garnier et al., 1993).
Future Directions
properties
IUPAC Name |
2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJYDIFFRDAYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462870 | |
Record name | Sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sexithiophene | |
CAS RN |
88493-55-4 | |
Record name | Sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-sexithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.